MPT0B098

Descripción general

Descripción

MPT0B098 is a potent microtubule inhibitor through binding to the colchicine-binding site of tubulin. This compound is active against the growth of various human cancer cells, including chemoresistant cells with IC50 values ranging from 70 to 150 nmol/L. This compound arrests cells in the G2–M phase and subsequently induces cell apoptosis. In addition, this compound effectively suppresses VEGF-induced cell migration and capillary-like tube formation of HUVECs. Distinguished from other microtubule inhibitors, this compound not only inhibited the expression levels of HIF-1α protein but also destabilized HIF-1α mRNA. The mechanism of causing unstable of HIF-1α mRNA by this compound is through decreasing RNA-binding protein, HuR, translocation from the nucleus to the cytoplasm. Notably, this compound effectively suppresses tumor growth and microvessel density of tumor specimens in vivo. Taken together, our results provide a novel mechanism of inhibiting HIF-1α of a microtubule inhibitor this compound. This compound is a promising anticancer drug candidate with potential for the treatment of human malignancies. (source: Mol Cancer Ther; 2013, 12(7); 1202–12.

Actividad Biológica

MPT0B098 is a novel microtubule inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to exert significant biological activity through various mechanisms, primarily involving the inhibition of the JAK2/STAT3 signaling pathway and the induction of apoptosis in cancer cells.

This compound functions primarily by destabilizing microtubules, which plays a crucial role in cell division and intracellular transport. This destabilization leads to several downstream effects:

- Inhibition of JAK2/STAT3 Signaling : this compound enhances the accumulation of the suppressor of cytokine signaling 3 (SOCS3), which binds to JAK2 and TYK2, facilitating their ubiquitination and degradation. This results in the inhibition of STAT3 activity, a pathway frequently activated in various cancers, including oral squamous cell carcinoma (OSCC) .

- Induction of Apoptosis : The compound has been reported to induce cell cycle arrest and apoptosis in OSCC cells. Specifically, treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Viability and Growth Inhibition : In vitro studies demonstrated that this compound significantly inhibited the growth of OSCC cells. The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways .

- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics such as cisplatin or 5-fluorouracil (5-FU) enhances its cytotoxic effects, suggesting its potential as part of combination therapy regimens for cancer treatment .

- Hypoxia-Induced Effects : this compound also modulates hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for cancer cell adaptation to low oxygen conditions. By inhibiting HIF-1α expression, this compound may prevent epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis .

Case Study 1: Oral Squamous Cell Carcinoma

A study published in PLoS ONE examined the effects of this compound on OSCC cells. The results indicated that treatment with this compound led to:

- Significant growth inhibition.

- Induction of apoptosis characterized by increased caspase activity.

- Enhanced SOCS3 levels leading to decreased STAT3 signaling.

| Treatment | SOCS3 Level | STAT3 Activity | Apoptosis Induction |

|---|---|---|---|

| Control | Low | High | Low |

| This compound | High | Low | High |

Case Study 2: Head and Neck Cancer

Another investigation focused on head and neck cancer cells treated with this compound under hypoxic conditions. The compound effectively reduced HIF-1α levels, demonstrating its ability to counteract hypoxia-induced cellular changes.

Aplicaciones Científicas De Investigación

Inhibition of Tumor Growth

MPT0B098 has demonstrated significant anticancer activity across various human cancer cell lines, including chemoresistant variants. The compound exhibits IC50 values ranging from 70 to 150 nmol/L against cancer cells, while normal cells show decreased susceptibility with an IC50 of approximately 510 nmol/L .

Suppression of Epithelial-to-Mesenchymal Transition (EMT)

In head and neck squamous cell carcinoma (HNSCC), this compound effectively inhibits hypoxia-induced EMT, a process critical for cancer metastasis. It reduces the expression of mesenchymal markers such as vimentin and N-cadherin and downregulates EMT-activating transcription factors like Twist and SNAI2/Slug .

Modulation of JAK2/STAT3 Signaling Pathway

This compound also affects the JAK2/STAT3 signaling pathway, which is pivotal in many cancers. It enhances the stability of suppressor of cytokine signaling 3 (SOCS3), promoting the degradation of JAK2 and TYK2, thereby inhibiting STAT3 activity. This mechanism sensitizes oral squamous cell carcinoma (OSCC) cells to this compound cytotoxicity .

Case Studies

| Study | Cancer Type | Findings | Mechanism |

|---|---|---|---|

| Tsai et al. (2018) | Head and Neck Squamous Cell Carcinoma | Inhibition of HIF-1α; reduced migration and EMT | Destabilization of HIF-1α mRNA |

| Kuo et al. (2023) | Oral Squamous Cell Carcinoma | Induction of apoptosis; enhanced SOCS3 levels | Suppression of JAK2/STAT3 signaling |

| Liou et al. (2016) | Various Cancer Types | Growth inhibition; cell cycle arrest | Microtubule destabilization |

Potential Therapeutic Applications

This compound's unique properties suggest several potential therapeutic applications:

- Combination Therapy : When used in conjunction with established chemotherapeutics like cisplatin or 5-fluorouracil, this compound enhances growth inhibition and apoptosis in OSCC cells, indicating its potential as a combinational therapy agent .

- Targeting Chemoresistant Cancers : Its efficacy against chemoresistant cancer cells positions this compound as a promising candidate for treating advanced malignancies that are typically difficult to manage.

Propiedades

IUPAC Name |

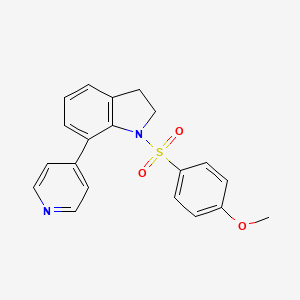

1-(4-methoxyphenyl)sulfonyl-7-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYCYVPAEQVWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.